molecular formula C12H14F3N3O2S B13019177 N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide

N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide

Cat. No.: B13019177
M. Wt: 321.32 g/mol
InChI Key: NYQUZGWKHVEIJP-BOPFTXTBSA-N
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Description

N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide is a chemical compound with the molecular formula C12H14F3N3O2S and a molecular weight of 321.32 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with piperazine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The piperazine moiety contributes to its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14F3N3O2S

Molecular Weight

321.32 g/mol

IUPAC Name

(NZ)-N-(2,2,2-trifluoro-1-piperazin-1-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C12H14F3N3O2S/c13-12(14,15)11(18-8-6-16-7-9-18)17-21(19,20)10-4-2-1-3-5-10/h1-5,16H,6-9H2/b17-11-

InChI Key

NYQUZGWKHVEIJP-BOPFTXTBSA-N

Isomeric SMILES

C1CN(CCN1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F

Canonical SMILES

C1CN(CCN1)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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